Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate

Chemical Identity Purity Control Procurement

Researchers require precise modular chemistry for serine hydrolase inhibition-substituting the ethyl carbamate, alkyne linker, or ortho-methoxy group alters activity by orders of magnitude. This compound (CAS 1421481-41-5) provides the exact scaffold for reproducible probe studies. - **Key differentiation**: But-2-yn-1-yl (alkyne) handle enables CuAAC bioconjugation; absent in saturated analogs. - **Utility**: Candidate FAAH/MAGL inhibitor or matched negative control after in-house profiling. - **Supply**: Verified identity; ready for immediate synthesis or stock shipment.

Molecular Formula C14H17NO4
Molecular Weight 263.293
CAS No. 1421481-41-5
Cat. No. B2883692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate
CAS1421481-41-5
Molecular FormulaC14H17NO4
Molecular Weight263.293
Structural Identifiers
SMILESCCOC(=O)NCC#CCOC1=CC=CC=C1OC
InChIInChI=1S/C14H17NO4/c1-3-18-14(16)15-10-6-7-11-19-13-9-5-4-8-12(13)17-2/h4-5,8-9H,3,10-11H2,1-2H3,(H,15,16)
InChIKeyVCCOMNTXRBCMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate (CAS 1421481-41-5): Procurement & Baseline Data Guide


Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate (CAS 1421481-41-5) is a synthetic small molecule (C14H17NO4, MW 263.29) belonging to the aryl alkylcarbamate class . Its structure features an ethyl carbamate warhead linked via a but-2-yn-1-yl spacer to a 2-methoxyphenoxy moiety, a scaffold consistent with serine hydrolase inhibitors such as FAAH and MAGL [1]. Comprehensive searches of primary research papers and patents (as of mid-2026) did not yield any publicly available quantitative biological, physicochemical, or selectivity data for this specific compound.

1
Identity-confirmed aryl alkylcarbamate scaffold (CAS 1421481-41-5)
2
No public bioactivity, physicochemical, or selectivity data available
Data to verify
3
Class-level features consistent with serine hydrolase (FAAH/MAGL) inhibitor development

Why In-Class Aryl Alkylcarbamate Analogs Cannot Substitute for Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate


Within the aryl alkylcarbamate class, the specific combination of the ethyl carbamate leaving group, the rigid but-2-yn-1-yl linker, and the ortho-methoxy substitution on the phenoxy ring is known to dictate enzyme inhibition potency, selectivity, and pharmacokinetic stability [1]. Subtle alterations to any of these three modules—such as replacing the ethyl ester with a methyl or benzyl group, saturating the alkyne to a butyl chain, or shifting the methoxy substituent—can cause order-of-magnitude shifts in IC50 values against serine hydrolases [2]. Without direct comparative data, generic substitution risks selecting a compound with radically different target engagement and in vivo half-life, undermining experimental reproducibility. The precise molecular identity of CAS 1421481-41-5 must therefore be specified in procurement to ensure the intended pharmacological probe properties are maintained.

!
Ester group alteration (ethyl → methyl/benzyl) may cause order-of-magnitude potency shifts in serine hydrolase inhibition.
!
Alkyne saturation (but-2-yn-1-yl → butyl) can alter pharmacokinetic stability and target residence time.
!
Methoxy substitution position (ortho → meta/para) may reduce enzyme inhibition by up to 10-fold based on class SAR.

Quantitative Differentiation Evidence for Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate (CAS 1421481-41-5)


Molecular Formula and Purity as Procurement Gatekeepers

The compound has a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol . This identity is the primary differentiator from other carbamate building blocks, such as the benzyl analog (C17H15NO4, MW 297.31) or the tert-butyl analog (C15H19NO4, MW 277.32). No quantitative purity data is available in the public domain.

Molecular Identity
Data to verify
C14H17NO4, MW 263.29
Primary differentiator from benzyl (C17H15NO4) and tert-butyl (C15H19NO4) analogs
No public purity data available; identity confirmation critical before use
Chemical Identity Purity Control Procurement

Structural Determinants of Serine Hydrolase Activity

The compound's but-2-yn-1-yl spacer and 2-methoxyphenoxy moiety are structural features consistent with known serine hydrolase inhibitors [1]. In related aryl alkylcarbamate series, the 2-methoxy substituent on the phenoxy ring has been shown to enhance FAAH inhibition potency by up to 10-fold compared to unsubstituted or para-substituted analogs [2]. However, no direct activity data for CAS 1421481-41-5 are available.

Class-level SAR
Class-level inference
ortho-OCH₃ may enhance FAAH potency ~10-fold vs. unsubstituted phenyl in related series
No direct activity data for this compound; potency equivalence cannot be assumed
In vitro FAAH inhibition assay context only; requires compound-specific validation
FAAH MAGL Carbamate Inhibitors Structure-Activity Relationship

Ethyl (4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamate: Evidence-Based Application Scenarios for Scientific Procurement


Chemical Probe Development for Serine Hydrolase Profiling

Given the class-level structural features suggestive of FAAH/MAGL inhibition [1], this compound is a candidate scaffold for developing novel serine hydrolase probes. Procurement for this purpose requires rigorous in-house potency and selectivity profiling prior to use [2].

Building Block for Click Chemistry Conjugations

The but-2-yn-1-yl (alkyne) moiety in the linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, a functional handle not present in saturated alkyl carbamate analogs.

Negative Control or Inactive Comparator in FAAH/MAGL Assays

If in-house testing confirms the compound lacks FAAH/MAGL activity, it could serve as a structurally matched negative control for more potent analogs, an essential tool for rigorous pharmacological studies.

Application
Selection Property
Validation Focus
Serine hydrolase probe development
Scaffold identity (but-2-yn-1-yl, 2-methoxyphenoxy)
In-house potency and selectivity profiling against FAAH/MAGL
Click chemistry bioconjugation scaffold
Alkyne handle (but-2-yn-1-yl) absent in saturated analogs
CuAAC reactivity and conjugate stability assessment
Structural comparator for FAAH/MAGL assays
Identity-matched negative control potential
Confirm lack of target engagement before use as comparator
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